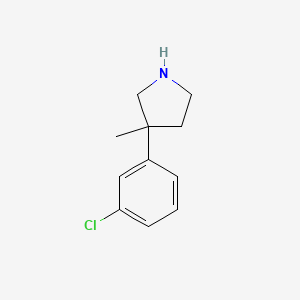
3-(3-Chlorophenyl)-3-methylpyrrolidine
Übersicht
Beschreibung
The compound “3-(3-Chlorophenyl)-3-methylpyrrolidine” is a pyrrolidine derivative. Pyrrolidine is a five-membered ring with four carbon atoms and one nitrogen atom. In this compound, one of the carbon atoms in the pyrrolidine ring is substituted with a 3-chlorophenyl group and a methyl group .
Molecular Structure Analysis
The molecular structure of this compound would consist of a pyrrolidine ring substituted at the 3-position with a 3-chlorophenyl group and a methyl group .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the pyrrolidine ring, the 3-chlorophenyl group, and the methyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrolidine ring could influence its solubility, while the 3-chlorophenyl group could influence its reactivity .Wissenschaftliche Forschungsanwendungen
1. Anticonvulsant and Analgesic Agents
- Summary of Application: A new series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives were synthesized as potential anticonvulsant and analgesic agents .
- Methods of Application: The compounds were evaluated in acute models of epilepsy: maximal electroshock (MES), psychomotor (6 Hz, 32 mA), and subcutaneous pentylenetetrazole (scPTZ) seizure tests .
- Results or Outcomes: The most active substance showed more beneficial ED 50 and protective index values than the reference drug—valproic acid .
2. Nonlinear Optics
- Summary of Application: The potential applications of the 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one (CPP) molecule in nonlinear optics were confirmed by second and third harmonic generation studies at five different characteristic wavelengths .
- Methods of Application: The ground-state molecular geometry was optimized, and geometrical parameters and vibrational modes were established .
- Results or Outcomes: The static and dynamic polarizability were found to be many-fold higher than that of urea. The second and third harmonic generation values of the titled molecule were found to be 56 and 158 times higher than standard urea molecule, respectively, computed at the same wavelength (i.e., 1064.13 nm) .
3. Antinociceptive Activity
- Summary of Application: A new series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives were synthesized as potential antinociceptive agents .
- Methods of Application: The compounds were evaluated in the formalin model of tonic pain .
- Results or Outcomes: The most active substance showed more beneficial ED 50 and protective index values than the reference drug—valproic acid .
4. Antidepressant-like Activity
- Summary of Application: The compound 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity were synthesized for its Antidepressant-like Activity .
- Methods of Application: The protocol for the synthesis of the compound involved reductive alkylation under a mild reducing agent .
- Results or Outcomes: The compound was tested for its neurotoxic and hepatotoxic properties and showed no significant cytotoxic effect .
5. Synthesis of New Compounds
- Summary of Application: The compound 1-(3-chlorophenyl)-3-(6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)hexyl)thiourea was synthesized for the first time from 6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)hexan-1-amine and 3-chlorophenylisothiocyanate in DMF with a 60% yield .
- Methods of Application: The synthesis involved the reaction of 6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)hexan-1-amine and 3-chlorophenylisothiocyanate in DMF .
- Results or Outcomes: The compound was successfully synthesized with a 60% yield .
6. Pharmacological Potentials
- Summary of Application: Triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .
- Methods of Application: The triazole compounds were synthesized and their binding with various enzymes and receptors were studied .
- Results or Outcomes: The triazole compounds showed versatile biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)-3-methylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c1-11(5-6-13-8-11)9-3-2-4-10(12)7-9/h2-4,7,13H,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGYCAIZVKFHJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-3-methylpyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



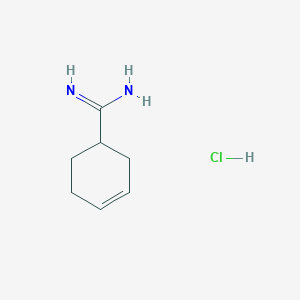

![2-[(Propan-2-yl)amino]propanoic acid hydrochloride](/img/structure/B1453989.png)
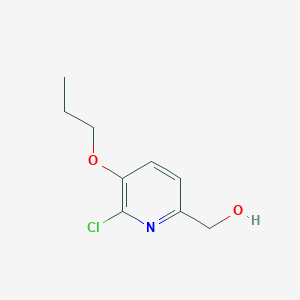
![6-Chloro-3-cyclobutyl-[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B1453993.png)
![4-(2,3-dichlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1453997.png)
![4-(2,3-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1453998.png)
![3-{[(2-Chlorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1453999.png)
![4-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1454001.png)
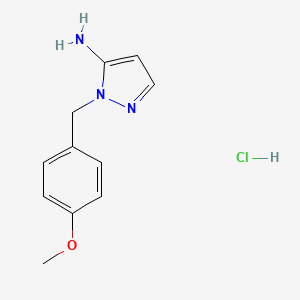
![4-(2,5-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1454004.png)
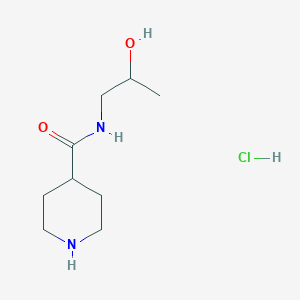
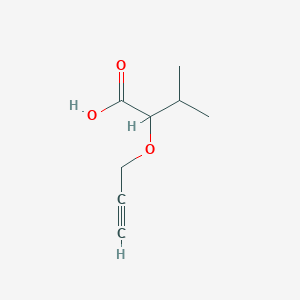
![2-[4-(4-Chlorophenyl)piperazin-1-yl]acetonitrile](/img/structure/B1454009.png)